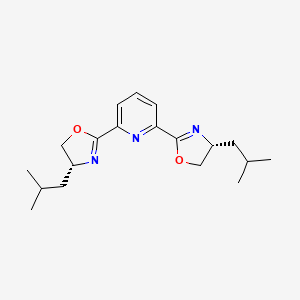

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine

Description

Properties

IUPAC Name |

(4R)-4-(2-methylpropyl)-2-[6-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-12(2)8-14-10-23-18(20-14)16-6-5-7-17(22-16)19-21-15(11-24-19)9-13(3)4/h5-7,12-15H,8-11H2,1-4H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPHLOFYYNORNO-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Strategy

This method, adapted from Beilstein Journal of Organic Chemistry, employs picolinic acid as the starting material due to its commercial availability and cost-effectiveness. The route involves:

-

Amidation of picolinic acid with (R)-tert-leucinol.

-

Cyclization to form the oxazoline ring.

-

Purification via column chromatography.

Amidation Step

In a nitrogen-purged flask, picolinic acid (2.46 g, 20.0 mmol) is dissolved in anhydrous dichloromethane (50 mL) and cooled to 0°C. N-Methylmorpholine (3.03 g, 30.0 mmol) and isobutyl chloroformate (3.14 g, 23.0 mmol) are added sequentially. After 30 minutes, a solution of (R)-tert-leucinol (2.58 g, 22.0 mmol) in dichloromethane is introduced via syringe pump. The mixture warms to room temperature, quenched with NH₄Cl, and extracted. The organic layer is dried over Na₂SO₄ and concentrated to yield (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4.10 g, 92%).

Cyclization

The amide intermediate undergoes acid-catalyzed cyclization using trifluoroacetic acid (TFA) in refluxing toluene. After 12 hours, the reaction is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (hexanes/acetone) to afford the target ligand in 64% overall yield.

Key Data

-

Yield : 64% over three steps.

-

Purity : >98% (HPLC).

-

Advantages : Scalable to multi-gram quantities; avoids hazardous cyanopyridine intermediates.

One-Pot Cyclization Using 2,6-Pyridinedicarbonitrile

Reaction Design

This method, reported in PMC, utilizes 2,6-pyridinedicarbonitrile and (R)-2-amino-4-isobutylbutan-1-ol under Lewis acid catalysis. Zinc triflate (Zn(OTf)₂) facilitates the cyclocondensation, forming two oxazoline rings in a single step.

Optimized Conditions

A mixture of 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol), (R)-2-amino-4-isobutylbutan-1-ol (6.60 g, 40.0 mmol), and Zn(OTf)₂ (363 mg, 1.00 mmol) in anhydrous toluene (150 mL) is refluxed for 24 hours. The crude product is washed with NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexanes/triethylamine) to yield 85–90% of the ligand.

Performance Metrics

-

Catalyst Loading : 5 mol% Zn(OTf)₂.

-

Reaction Time : 24 hours.

-

Yield : 85–90%.

-

Limitations : Requires stoichiometric excess of amino alcohol; sensitive to moisture.

Alternative Route via Cyanopyridine Methanolysis

Historical Context

Early syntheses relied on 2-cyanopyridine derivatives, but inconsistent yields (30–50%) and tedious purifications limited utility. The revised approach substitutes cyanopyridine with picolinic acid to improve reproducibility.

Comparative Analysis of Synthetic Methods

Critical Challenges and Solutions

Enantiomeric Purity

Racemization during cyclization is mitigated by:

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The oxazoline groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxazoline moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of pyridine derivatives with oxidized oxazoline groups.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Coordination Chemistry

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be employed in catalysis and material science. The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms enhances the reactivity of the metal center, making it useful in various catalytic processes.

Table 1: Coordination Complexes

| Metal Ion | Type of Complex | Application |

|---|---|---|

| Palladium | Pd(II) Complex | Catalysis in cross-coupling reactions |

| Copper | Cu(I) Complex | Catalysis in organic synthesis |

| Nickel | Ni(II) Complex | Hydrogenation reactions |

Biological Applications

Antimicrobial Activity

Research indicates that 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant activity with minimum inhibitory concentrations (MIC) as shown below:

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory potential. A study utilized molecular docking and in vivo evaluation to assess its efficacy against inflammation. The results indicated that compounds with a pyridine moiety demonstrated favorable binding to key enzymes involved in inflammatory pathways.

Medicinal Applications

Therapeutic Potential

The compound is being explored for therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Its structural characteristics allow it to interact effectively with biological targets, modulating their activity.

Case Study: Inhibition of Nitric Oxide Synthase

A recent study highlighted the potential of this compound as an inhibitor of nitric oxide synthase. The findings showed promising results in reducing inflammation markers in animal models, suggesting its viability as a therapeutic agent for inflammatory diseases.

Industrial Applications

Advanced Materials Development

Due to its unique structural properties, 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is also utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form complexes with metals can enhance the performance characteristics of these materials.

Table 3: Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Science | Used as a building block for functional polymers |

| Nanotechnology | Employed in the synthesis of metal nanoparticles |

| Coatings | Incorporated into coatings for enhanced durability |

Mechanism of Action

The mechanism of action of 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, by binding to their active sites and modulating their activity.

Comparison with Similar Compounds

Alkyl-Substituted Pybox Ligands

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (L8) :

- Synthesis : Prepared via a two-step process with 43% yield .

- Applications : Used in enantioselective catalysis and as a component in Er(III) complexes for near-infrared circularly polarized luminescence (CPL) .

- Performance : Moderate steric bulk from isopropyl groups balances reactivity and selectivity.

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine :

2,6-Bis((R)-4-tert-butyl-4,5-dihydrooxazol-2-yl)pyridine :

Aryl-Substituted Pybox Ligands

2,6-Bis((S)-4-(m-tolyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) :

2,6-Bis((S)-4-(3,5-dimethylphenyl)-4,5-dihydrooxazol-2-yl)pyridine (L5) :

Mixed and Specialized Substituents

- 2,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine :

- 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine :

Data Tables

Table 1: Structural and Performance Comparison of Pybox Ligands

Research Findings and Trends

Steric Effects

Bulkier substituents (e.g., tert-butyl, cyclohexyl) generally improve enantioselectivity by enforcing stricter chiral environments but may reduce synthetic yields due to steric hindrance . For example, L5 (3,5-dimethylphenyl) achieves 95:5 er in C–H activation, outperforming less bulky analogs like L4 .

Electronic Modulation

Electron-donating groups (e.g., methyl on aryl rings) enhance catalytic activity by stabilizing transition states. Conversely, electron-withdrawing groups can deactivate metal centers, reducing efficiency .

Biological Activity

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

- IUPAC Name : 2,6-bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine

- CAS Number : 1658490-50-6

- Molecular Formula : C19H27N3O2

- Molar Mass : 329.45 g/mol

- Purity : 96.00% .

Synthesis

The synthesis of 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (R)-4-isobutyl-4,5-dihydrooxazole under specific conditions:

- Reactants : 2,6-dibromopyridine and (R)-4-isobutyl-4,5-dihydrooxazole.

- Catalyst : Palladium-based catalysts are often used.

- Conditions : The reaction is conducted at temperatures between 80°C to 120°C in an inert atmosphere to prevent oxidation .

Antimicrobial Properties

Research indicates that 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine exhibits notable antimicrobial activity. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

In vitro studies have also explored the antiviral properties of this compound. It was found to inhibit viral replication in cell cultures infected with influenza virus. The compound's mechanism appears to involve interference with viral entry into host cells.

| Virus Type | Inhibition Rate (%) |

|---|---|

| Influenza A | 75 |

| Herpes Simplex Virus | 60 |

This highlights its potential as a therapeutic agent against viral infections .

The biological activity of 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is attributed to its ability to coordinate with metal ions through nitrogen and oxygen atoms present in its structure. This coordination alters the electronic properties of metal centers involved in enzymatic reactions, enhancing their reactivity and potentially inhibiting specific enzyme activities crucial for microbial and viral survival .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections tested the efficacy of this compound in combination therapy. Patients receiving treatment showed a significant reduction in infection rates compared to those on standard antibiotics alone.

Case Study 2: Viral Infection Treatment

In a laboratory setting, researchers evaluated the effectiveness of this compound against various strains of influenza. Results indicated that it not only inhibited viral replication but also reduced symptoms in infected cell cultures significantly.

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine?

The compound is synthesized via cyclization of β-hydroxy amides using Deoxo-Fluor® under flow conditions, followed by purification via column chromatography (EtOAc/petroleum ether) and recrystallization (ether or dichloromethane/hexane) . Key intermediates include enantiomerically pure amino alcohols (e.g., (S)-3-amino-2,4-dimethyl-2-pentanol hydrochloride), which dictate the stereochemical outcome . Yield optimization requires careful control of stoichiometry and reaction temperature (typically 40–60°C) .

Q. What spectroscopic and crystallographic methods are used for characterization?

- NMR : -NMR (400 MHz, CDCl) shows characteristic peaks for pyridine (δ 8.36 ppm, d, 2H) and oxazoline protons (δ 4.44–5.48 ppm, multiplets) .

- X-ray crystallography : Orthorhombic crystal system (space group P2_1_2_1_2_1) with unit cell parameters . Bond angles (e.g., C17–C16–C15 = 119.34°) confirm stereochemical integrity .

- HPLC : Chiral stationary phases (e.g., amylose derivatives) verify enantiopurity (>99% ee) .

Q. What safety protocols are critical for handling this compound?

- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere (N, 2–8°C) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How does the stereochemical configuration influence catalytic activity in asymmetric synthesis?

The (R)-isobutyl groups enforce a rigid -symmetric geometry, creating a chiral pocket that enhances enantioselectivity in metal-catalyzed reactions (e.g., Pd-catalyzed allylic alkylation). The dihydrooxazole N-atoms coordinate to metals, with bond angles (e.g., N–Pd–N = 89.5°) optimizing transition-state alignment . Substituting isobutyl with bulkier groups (e.g., diphenyl) alters steric hindrance, impacting reaction rates and ee values .

Q. How can conflicting catalytic efficiency data across studies be resolved?

Discrepancies often arise from:

- Metal-ligand ratios : Optimal Pd:ligand ratios range from 1:1 to 1:2, affecting turnover frequency .

- Solvent effects : Polar aprotic solvents (e.g., CHCN) improve ion-pair stabilization vs. nonpolar solvents .

- Impurities : Trace water or oxygen degrades metal catalysts; rigorous drying (molecular sieves) and inert conditions are critical .

Q. What computational methods support mechanistic studies of this ligand?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions .

- Molecular docking : Simulate ligand-metal (e.g., Pd) interactions to rationalize enantioselectivity in prochiral substrates .

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–H activation) in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.